Vat Black 16

Description

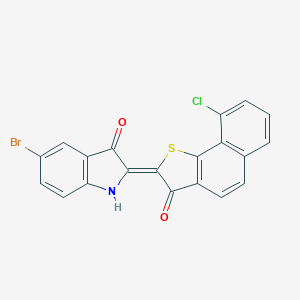

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(9-chloro-3-hydroxybenzo[g][1]benzothiol-2-yl)indol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H9BrClNO2S/c21-10-5-7-14-12(8-10)17(24)16(23-14)20-18(25)11-6-4-9-2-1-3-13(22)15(9)19(11)26-20/h1-8,25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSWXNQFTKCPHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C3=C(C=C2)C(=C(S3)C4=NC5=C(C4=O)C=C(C=C5)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H9BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063135 | |

| Record name | 3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3687-67-0, 1328-19-4 | |

| Record name | 3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho(1,2-b)thien-2(3H)-ylidene)-1,2-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Vat Black 16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Manufacturing Methodologies of Vat Black 16

Advanced Synthetic Routes and Reaction Pathways for Vat Black 16

The synthesis of this compound is a multi-step process rooted in the chemistry of violanthrone (B7798473), a large polycyclic aromatic hydrocarbon. worlddyevariety.comwikipedia.org The primary route involves the chemical modification of a violanthrone derivative to introduce nitrogen-containing functional groups, which are key to the dye's final color and properties.

Amination Reactions of Precursor Compounds

A fundamental step in the production of this compound is the amination of Dinaphtho[1,2,3-cd:3′,2′,1′-lm]perylene-5,10-dione. worlddyevariety.comchemicalbook.com This precursor compound is treated with hydroxylamine (B1172632) in a concentrated sulfuric acid medium. worlddyevariety.comchemicalbook.com This reaction introduces amino and potentially hydroxyl groups onto the violanthrone structure, transforming it into the final dye. google.com The use of hydroxylamine sulfate (B86663) is a common method to achieve this amination. google.com

The general manufacturing process can be summarized as follows:

Dinaphtho[1,2,3-cd:3′,2′,1′-lm]perylene-5,10-dione is processed with hydroxylamine in concentrated sulfuric acid. worlddyevariety.comchemicalbook.com

This reaction leads to the formation of this compound, which presents as a black powder with a metallic luster. worlddyevariety.comchemicalbook.com

Catalytic Approaches in this compound Production

To improve the efficiency and selectivity of the synthesis, catalytic methods have been developed. One notable approach involves the use of a catalyst during the reaction between violanthrone and hydroxylamine sulfate. google.com

A patented method describes the use of vanadium pentoxide as a catalyst in a sulfuric acid medium. google.com This catalytic process facilitates the chemical reaction to yield a violanthrone compound containing both amino and hydroxyl groups. google.com The use of a catalyst can offer several advantages, including potentially shorter reaction times and improved yield and purity of the final product. google.com

Table 1: Catalytic Synthesis Parameters for this compound

| Parameter | Value/Range |

|---|---|

| Catalyst | Vanadium Pentoxide |

| Solvent | Sulfuric Acid (85-105% concentration) |

| Violanthrone to Sulfuric Acid Ratio (by mass) | 1 : 4-10 |

| Vanadium Pentoxide to Violanthrone Ratio (by mass) | 0.001-0.01 : 1 |

Data sourced from a Chinese patent on a preparation method for black vat dye. google.com

Process Optimization and Reaction Condition Studies

Optimizing reaction conditions is crucial for maximizing yield and ensuring the desired quality of this compound. Key parameters that are often studied and controlled include reaction temperature, time, and the concentration of reactants and catalysts.

In the catalytic synthesis using vanadium pentoxide, specific temperature control is highlighted. google.com For instance, the initial addition of violanthrone to sulfuric acid is controlled at a temperature not exceeding 80°C. google.com The temperature is then raised to 100-110°C and held for a period before cooling to add the hydroxylamine sulfate and catalyst. google.com Such precise temperature profiles are designed to control the reaction kinetics and minimize the formation of unwanted byproducts. The duration of the reaction at elevated temperatures is also a critical factor, with hold times of around 2.5 hours being reported. google.com

Innovations in Economical and Sustainable Vat Dye Manufacturing

The traditional manufacturing and application of vat dyes, including this compound, are often energy-intensive and generate significant effluent. researchgate.netresearchgate.net Consequently, there is a growing focus on developing more economical and sustainable manufacturing practices.

Energy Minimization in Reduction and Dyeing Processes

The application of vat dyes requires a reduction step to convert the insoluble pigment into a soluble "leuco" form, which can then be absorbed by the textile fibers. sdinternational.comkcgroups.incottoninc.com This reduction is typically carried out using strong reducing agents like sodium hydrosulfite in an alkaline solution, a process that consumes considerable energy and produces wastewater containing sulfites and sulfates. researchgate.netacs.org

Innovations aimed at minimizing energy consumption include:

Electrochemical Reduction: This method uses an electric current to reduce the vat dye, potentially with the help of a mediator. researchgate.netacs.org It offers a cleaner alternative to chemical reducing agents and can significantly lower energy consumption and dyeing costs. acs.org For instance, a study on an electrochemical reduction method for indigo (B80030) dye using a molybdenum disulfide-based system reported a 92.424% reduction in energy consumption. acs.org

Catalytic Hydrogenation: This process uses hydrogen gas and a catalyst (e.g., Raney nickel) to reduce the dye. google.comresearchgate.net It can be highly efficient and allows for the recycling of the catalyst and wastewater, thereby reducing environmental impact. google.com

Low-Temperature Dyeing Processes: The Cold Pad Batch process, for example, operates at room temperature, offering significant energy savings compared to traditional hot dyeing methods. scribd.com This process involves padding the fabric with the reduced dye solution and then batching it for an extended period to allow for dye penetration. scribd.com

Advanced Heating Technologies: The use of ultrasound and microwave energy has been explored to accelerate the dyeing process, potentially reducing the time and temperature required. researchgate.netresearchgate.net

Bio-reduction Catalysis in Vat Dye Synthesis

A burgeoning area of research is the use of biological systems for the reduction of vat dyes. Bio-catalysis offers a potentially more environmentally benign alternative to conventional chemical methods.

While specific research on the bio-reduction catalysis for the synthesis of this compound is limited, the principles are being applied to the application (dyeing) process of other vat dyes like indigo. These methods often employ enzymes or microorganisms to carry out the reduction step. google.comau.dk For example, yeast has been used for the reduction of indigo, although it is sensitive to process conditions like temperature and pH. google.com Another innovative approach involves a biocatalytic cascade that uses enzymes to convert a bio-based precursor into a stable, soluble intermediate, which can then be applied to the fabric and converted to the final dye. au.dk

The development of robust biocatalysts, for instance through immobilization techniques, can enhance their stability and reusability, making bio-reduction a more viable and sustainable option for the future of vat dyeing. au.dk These advancements in bio-reduction for dye application could pave the way for future innovations in the bio-catalytic synthesis of the dyes themselves.

Advanced Analytical Methodologies for Vat Black 16 Characterization

Spectroscopic Techniques in Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the analysis of dyes, offering non-destructive and highly informative methods to probe the molecular structure and composition of dye samples.

UV-Visible (UV-Vis) spectroscopy is a valuable technique for the analysis of dye extracts, including those containing Vat Black 16. This method measures the absorption of ultraviolet and visible light by the dye molecule, which is dependent on its electronic structure. For vat dyes, UV-Vis spectrophotometry can be used to study single fibers dyed with compounds like indigo (B80030) and its derivatives. sjsu.edu The resulting spectrum serves as a fingerprint that can be used for identification purposes.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule. sjsu.eduwikipedia.org The technique operates on the principle that chemical bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to these vibrations. wikipedia.org The resulting FTIR spectrum provides a unique molecular fingerprint of the compound. wikipedia.org

For a complex organic molecule like this compound, which belongs to the violanthrone (B7798473) chemical class, FTIR analysis is instrumental in confirming its structural identity. worlddyevariety.comp2infohouse.org The analysis would reveal characteristic absorption bands corresponding to the key functional groups within its structure. All vat dyes, in their pigment form, contain carbonyl (C=O) groups as part of a condensed aromatic ring system. scribd.com Therefore, the FTIR spectrum of this compound is expected to show strong absorption peaks for C=O stretching vibrations and additional peaks corresponding to the aromatic C=C bond stretching within its extensive polycyclic aromatic framework. asianpubs.orgorientjchem.org By identifying these characteristic functional groups, FTIR provides crucial information for structural elucidation and quality assurance. sjsu.eduresearchgate.net

UV-Visible Spectroscopy Applications for Dye Extracts

Chromatographic Separation and Identification Protocols

Chromatographic methods are essential for separating the components of complex mixtures, making them indispensable for the detailed analysis of commercial dyes, which may contain isomers and impurities.

Capillary Electrophoresis (CE) is a high-resolution separation technique that has proven to be a highly promising method for the forensic analysis of textile dyes extracted from fibers. nih.govnih.gov It offers enhanced discrimination of trace fiber evidence by profiling the chemical composition of the extracted dyes. asianpubs.org CE has been successfully applied to separate various dye classes, including vat dyes. asianpubs.orgicrc.ac.ir In the analysis of this compound, CE can separate the main dye component from any minor components or impurities present in the commercial formulation, providing a detailed chemical fingerprint. nih.gov This capability is particularly valuable in forensic casework for comparing fibers from a crime scene with a known source. fishersci.ca

A primary challenge in the analysis of vat dyes like this compound is their insolubility in aqueous and most organic solvents compatible with CE analysis. asianpubs.org To overcome this, a chemical reduction strategy is employed, mirroring the industrial "vatting" process used to apply these dyes to textiles. scribd.comorientjchem.org The insoluble keto form (pigment) of the dye is reduced to its water-soluble "leuco" form using a reducing agent. asianpubs.org

Sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite, is the most common and effective reducing agent for this purpose. asianpubs.orgrsc.org By adding sodium dithionite to the sample and the CE electrolyte solution, the vat dye is converted to and maintained in its soluble leuco salt form, enabling separation within the capillary. asianpubs.org This reduction is a critical step, as the chemistry of vat dyes would otherwise prevent their analysis by aqueous CE methods. asianpubs.org

The successful separation of vat dyes by CE relies on the careful optimization of the background electrolyte (BGE) and detection settings. The electrolyte must not only facilitate the electrophoretic separation but also maintain the dye in its soluble reduced state throughout the analysis. asianpubs.org

Research has demonstrated that an effective electrolyte for the CE analysis of vat dyes, including this compound, consists of 5 mM ammonium (B1175870) acetate (B1210297) in a 40:60 acetonitrile-water mixture, adjusted to a pH of 9.3. asianpubs.orgfishersci.be The addition of sodium dithionite to this buffer is essential to keep the vat dyes solubilized. nih.govasianpubs.org Detection is typically performed using a UV-visible diode array detector (DAD), which allows for monitoring at multiple wavelengths simultaneously. nih.govfishersci.be Specific wavelengths, such as 280 nm and 214 nm, have been successfully used for the detection of separated vat dye peaks, including C.I. This compound. nih.govnih.gov

Data Tables

Table 1: Capillary Electrophoresis (CE) Parameters for Vat Dye Analysis

| Parameter | Value/Condition | Source |

|---|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) | fishersci.ca |

| Electrolyte | 5 mM ammonium acetate in 40:60 acetonitrile-water | asianpubs.orgfishersci.be |

| pH | 9.3 | asianpubs.orgfishersci.be |

| Solubilizing Agent | Sodium Dithionite | asianpubs.orgfishersci.ca |

| Capillary | Fused Silica (B1680970) | fishersci.ca |

| Applied Voltage | 25 kV - 30 kV | nih.govfishersci.ca |

| Detection | UV-Visible Diode Array Detector (DAD) | nih.govfishersci.be |

| Detection Wavelength | 214 nm, 280 nm | nih.govnih.gov |

Table 2: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | N/A (Commercial Mixture) |

| Sodium Dithionite | 24489 |

| Ammonium Acetate | 517165 |

Strategies for Vat Dye Solubilization in CE (e.g., Sodium Dithionite Reduction)

Thin-Layer Chromatography (TLC) for Unreduced Vat Dyes

Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique used for the separation and identification of dyes. sdc.org.uklibretexts.org For vat dyes like this compound, which are insoluble in water, analysis is typically performed on the unreduced form. sdc.org.uk The separation mechanism in TLC relies on the differential partitioning of the analyte between the stationary phase (a thin layer of adsorbent material, such as silica gel, on a flat carrier) and the mobile phase (an eluent or solvent system). libretexts.orgcurtin.edu.au The migration of a compound is quantified by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org However, the analysis of certain vat dyes can be challenging due to their poor solubility in common TLC eluents at ambient temperatures, which can lead to streaking and unsuccessful separation. scribd.comnih.gov

To overcome the solubility issues associated with vat dyes, high-temperature, non-reducing TLC systems have been developed. sdc.org.uk Operating at elevated temperatures, such as 100°C or 120°C, enhances the solubility of the dyes in the mobile phase, leading to improved migration and separation on silica gel plates. sdc.org.uknih.gov These high-temperature methods have been shown to be fast, reproducible, and easier to control compared to systems that use reducing agents. sdc.org.uk The use of reducing systems, which attempt to chromatograph the soluble leuco-form of the vat dye, often suffers from poor reproducibility and instability of the reduced dye, which can be sensitive to air oxidation. sdc.org.uk In contrast, non-reducing systems analyze the stable, insoluble pigment form, with the high temperature providing the necessary energy to facilitate its movement along the plate. sdc.org.uk

The selection of an appropriate eluent system is critical for achieving effective separation in TLC. redalyc.orgscielo.br For the high-temperature TLC of unreduced vat dyes, various non-reducing eluent systems have been investigated. sdc.org.uk Research has shown that eluents containing high-boiling-point solvents, such as 2-hydroxyethyl ether or 2-methoxyethyl ether (in proportions of 10% to 20%), provide good separation for a range of vat dyes. sdc.org.uk The migration behavior, indicated by the Rf value, is influenced by several factors including the temperature, the specific chemical structure of the dye, the nature of the adsorbent, and the composition of the eluent. sdc.org.uk For instance, studies have demonstrated that Rf values generally increase with a rise in temperature from 100°C to 120°C. sdc.org.uk While it might be assumed that dyes with very high molecular weights would remain at the origin, some, like C.I. Vat Brown 3 and C.I. Vat Black 25, have been shown to migrate effectively in certain high-temperature systems. sdc.org.uk This indicates that while molecular size is a factor, it is not always the most significant predictor of migration behavior in these systems. sdc.org.uk

Below is a table showing examples of eluent systems used for the TLC of vat dyes.

| Eluent System Components | Ratio | Application Notes |

| Toluene / Ethyl Acetate | 100 / 5 | Used for separation of various organic compounds, can be adapted for dyes. redalyc.orgscielo.br |

| Toluene / Acetone | 45 / 65 | Another common system for separating moderately polar compounds. redalyc.orgscielo.br |

| Butanol / Ethanol / Ammonia / Pyridine / Water | 8:3:4:4:3 | A more complex, polar system used for a variety of dye classes. scribd.com |

| 2-Hydroxyethyl Ether or 2-Methoxyethyl Ether based systems | - | Specifically developed for high-temperature (100-120°C) TLC of unreduced vat dyes, providing good migration and resolution. sdc.org.uk |

High-Temperature Non-Reducing Systems for Enhanced Separation

Mass Spectrometry (MS) for Molecular Structure Confirmation and Degradation Product Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the structural elucidation of organic molecules like this compound. acs.org When coupled with a separation technique such as High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE), it allows for the analysis of complex mixtures, providing molecular weight information and structural details through fragmentation patterns. uga.eduresearchgate.netuva.nl

For large, non-volatile, and thermally labile molecules like many dyes, soft ionization techniques such as Electrospray Ionization (ESI) and Thermospray (TS) are employed. uva.nlepa.gov ESI-MS is particularly suitable as it minimizes fragmentation, allowing for the clear detection of the molecular ion. uva.nl High-resolution mass spectrometry (HRMS), for instance using a Quadrupole Time-of-Flight (QTOF) analyzer, can provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments. mdpi.commostwiedzy.pl

In the context of this compound, MS can confirm the molecular weight of the primary component (C₃₄H₁₈N₂O₂, MW: 486.52 g/mol ) worlddyevariety.com and help identify isomers or impurities from the manufacturing process. Furthermore, MS is crucial for identifying and characterizing products that may form during the degradation of the dye, for example, through exposure to light, chemicals, or biological processes. uga.eduepa.gov By analyzing the fragmentation of the parent ion (tandem MS or MS/MS), chemists can piece together the structure of these unknown degradation products, providing insight into the degradation pathways. epa.govmdpi.com

Advanced Techniques for Particle Morphology and Surface Charge Analysis

Beyond the molecular structure, the physical characteristics of this compound particles are critical, particularly in applications where it is used as a pigment in dispersions.

X-ray Diffraction (XRD) is a primary technique for investigating the crystallographic structure of solid materials. measurlabs.comforcetechnology.com The method involves directing a beam of X-rays onto a sample and measuring the scattering angles of the diffracted beams. forcetechnology.com Crystalline materials, which consist of atoms arranged in a regular, repeating lattice, produce a unique diffraction pattern of sharp peaks. measurlabs.comnist.gov This pattern serves as a fingerprint for the specific crystalline phase, allowing for its identification. forcetechnology.com

For this compound, which exists as a crystalline powder, XRD analysis can confirm its crystalline nature as opposed to being amorphous. worlddyevariety.comuts.edu.au The positions and intensities of the peaks in the diffraction pattern can be used to determine the unit cell dimensions of its crystal lattice. This information is valuable for quality control in the manufacturing process, as different synthesis or processing conditions can lead to different polymorphs (different crystalline structures of the same compound), which may affect properties such as color, solubility, and stability. While violanthrone, a related parent structure for some vat dyes, is known to be a planar molecule with a defined crystal structure, specific XRD data for this compound would be required for a full structural determination. wikipedia.org

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size of particles and macromolecules in a liquid suspension, typically in the sub-micron range. horiba.commalvernpanalytical.commicrotrac.com The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of scattered light. microtrac.comwyatt.com These fluctuations are caused by the random, thermally-driven movement of the particles, known as Brownian motion. malvernpanalytical.com Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly. malvernpanalytical.commicrotrac.com By analyzing these fluctuations, the translational diffusion coefficient of the particles can be determined, and from this, the hydrodynamic diameter is calculated using the Stokes-Einstein equation. malvernpanalytical.com The hydrodynamic diameter is the diameter of a sphere that would have the same diffusion coefficient as the particle being measured. malvernpanalytical.com

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. nih.gov It is determined by measuring the velocity of the particles in an applied electric field using a technique called electrophoretic light scattering. suisse-tp.ch A high absolute zeta potential (e.g., > ±30 mV) indicates good stability, as the particles will repel each other, preventing aggregation or flocculation. nih.gov Conversely, a low zeta potential suggests that the particles are more likely to agglomerate. nih.gov

For this compound, DLS and zeta potential measurements are highly relevant for characterizing pigment dispersions. These analyses provide critical data on the particle size distribution and colloidal stability of the dye in various formulations. mdpi.comucd.ie This information is essential for optimizing the performance of inks, coatings, and dyeing processes where the particle behavior directly impacts the final product quality.

| Analytical Technique | Information Obtained | Relevance to this compound |

| X-ray Diffraction (XRD) | Crystalline structure, phase identification, polymorphism. | Confirms the crystalline nature of the dye powder and can be used for quality control. |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, particle size distribution. | Characterizes the size of dye particles in a liquid dispersion, crucial for formulation stability and performance. wyatt.com |

| Zeta Potential | Surface charge, colloidal stability. | Predicts the long-term stability of pigment dispersions by measuring the repulsive forces between particles. nih.gov |

X-ray Diffraction (XRD) for Crystalline Structure

Heavy Metal Contaminant Profiling in Commercial Vat Dyes

The manufacturing process of vat dyes, including this compound, can inadvertently introduce heavy metal impurities. These contaminants may originate from the raw materials, catalysts used during chemical synthesis, or leaching from industrial equipment. Consequently, profiling the heavy metal content in commercial dye products is a critical aspect of quality control and environmental monitoring. Advanced analytical techniques are employed to detect and quantify these trace elements, ensuring compliance with regulatory standards and minimizing potential environmental impact.

Methodologies such as Atomic Absorption Spectrophotometry (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the primary tools for the determination of heavy metals in textile dyes. wikipedia.orgatamanchemicals.comfishersci.be These methods offer high sensitivity and accuracy, allowing for the precise measurement of metal concentrations even at trace levels. wikipedia.org For instance, AAS measures the absorption of light by free atoms in a gaseous state to determine the concentration of a specific element. wikipedia.org ICP-MS and ICP-OES introduce a sample into a plasma, which excites the atoms, and the resulting emitted light or mass-to-charge ratio is measured to identify and quantify the elements present. wikipedia.orgwikipedia.org

Detailed Research Findings

While specific, publicly available research detailing the heavy metal profile of this compound is limited, studies on other commercial vat dyes provide valuable insights into the potential contaminants and their concentration ranges. A notable study utilized atomic absorption spectrophotometry to analyze the heavy metal content in various vat dyes, revealing the presence of several metals. The research underscores that heavy metal catalysts and reagents, such as those containing copper and chromium, used in intermediate production steps can be a primary source of these impurities in the final dye product. fishersci.se

The findings from a study on red, blue, and green vat dyes are particularly illustrative of the types and quantities of heavy metals that can be found in commercial products. atamanchemicals.comfishersci.ca The concentrations of zinc, chromium, and lead were found to be significant in the analyzed samples. atamanchemicals.com For example, in one of the analyzed dye samples, the concentration of zinc was measured at 0.77 units, lead at 0.73 units, and chromium at 0.33 units per 0.1g of the dye. atamanchemicals.com Another sample showed zinc at 0.64 units, chromium at 0.5 units, and lead at 0.53 units for the same sample size. atamanchemicals.com These findings highlight the variability of contaminant levels between different dye batches and colors.

The presence of these metals is often linked to the specific chemical pathways used in the synthesis of the dye molecules. For instance, copper-based catalysts are sometimes employed in condensation reactions during the manufacturing of complex polycyclic aromatic dyes. fishersci.se

Interactive Data Table: Representative Heavy Metal Concentrations in Commercial Vat Dyes

The following table presents data from a study on various colored vat dyes and is intended to be illustrative of the potential heavy metal contaminants and their concentrations. Data specific to this compound is not publicly available.

| Heavy Metal | Concentration (in 0.1g of dye sample) | Analytical Method |

| Zinc (Zn) | 0.5 - 0.77 units | AAS |

| Lead (Pb) | 0.4 - 0.73 units | AAS |

| Chromium (Cr) | 0.25 - 0.5 units | AAS |

| Cadmium (Cd) | Detected | AAS |

| Manganese (Mn) | Detected | AAS |

| Iron (Fe) | Detected | AAS |

| Copper (Cu) | Detected | AAS |

Source: Adapted from research by IOSR Journal of Pharmacy and Biological Sciences, 2016. atamanchemicals.comfishersci.sefishersci.ca

Environmental Fate and Degradation Mechanisms of Vat Black 16

Persistence and Environmental Stability in Aquatic and Terrestrial Systems

Vat dyes, including Vat Black 16, are known for their water-insoluble nature in their original pigment form. polarisorganics.cominflibnet.ac.inscribd.com This insolubility is a key factor in their environmental persistence. The complex and stable aromatic structure of anthraquinone-based dyes like this compound makes them highly resistant to natural degradation processes. frontiersin.orgnih.gov This resistance means they can remain in aquatic and terrestrial environments for extended periods in an unchanged form. ecetoc.org The high stability of these dyes is a desired characteristic for textile applications, providing excellent fastness against washing and light, but it contributes to their longevity as environmental contaminants. inflibnet.ac.inwikipedia.org

Photodegradation Studies and Underlying Chemical Transformations

Photodegradation is a process that utilizes light to break down dye molecules. For complex organic dyes like this compound, this process is often facilitated by a photocatalyst. The typical mechanism involves irradiating a semiconductor photocatalyst, which excites electrons and creates electron-hole pairs. mdpi.com These charge carriers can then react with adsorbed molecules on the catalyst's surface. mdpi.com

The primary chemical transformations involve the generation of highly reactive radical species, such as hydroxyl radicals (·OH) and superoxide (B77818) radicals (·O₂⁻). mdpi.commdpi.com These radicals are powerful oxidizing agents that can attack the chromophore structure of the dye, leading to its breakdown into smaller, often less colored, and potentially less harmful compounds. ijcmas.com Studies on various dyes, including reactive black dyes, have shown that photocatalytic degradation can be an effective method for color removal. researchgate.netrsc.org The efficiency of the photodegradation of this compound would depend on factors such as the type of photocatalyst used, the pH of the solution, and the intensity of the light source. rsc.org

Biodegradation and Bioremediation Approaches for Vat Dye Effluents

Biological methods for treating dye effluents are considered cost-effective and environmentally sustainable alternatives to physicochemical treatments. iwaponline.comresearchgate.net These approaches primarily rely on the metabolic activities of microorganisms to decolorize and degrade dye molecules. jabonline.in The two main mechanisms involved are enzymatic biodegradation, where the dye is broken down into simpler compounds, and biosorption, where the dye is adsorbed onto the surface of the microbial biomass. bhu.ac.innih.gov

The ability of specific bacteria to decolorize and degrade vat dyes is a key area of research for bioremediation.

Research conducted on effluents from local textile mills in Southwest, Nigeria, led to the isolation and identification of several bacterial strains with the potential to decolorize vat dyes. researchgate.netresearchgate.net From thirty-four initial bacterial strains isolated from textile wastewater, four were identified as having significant dye-decolorizing capabilities. researchgate.net These potential isolates were characterized as:

Bacillus firmus researchgate.netresearchgate.net

Bacillus macerans researchgate.netresearchgate.net

Staphylococcus aureus researchgate.netresearchgate.net

Klebsiella oxytoca researchgate.netresearchgate.net

These bacteria were isolated from environments contaminated with dye, suggesting their adaptation and ability to thrive in the presence of such compounds. researchgate.net Among these, species from the Bacillus genus, in particular, have been frequently noted for their dye decolorization potential. researchgate.netnih.gov

The efficiency of the identified bacterial isolates in decolorizing this compound was quantified over a five-day exposure period. The results indicated varying levels of success among the different species. Bacillus macerans demonstrated the highest decolorizing potential for Vat Black dye, achieving 75.04% decolorization. researchgate.netresearchgate.net In contrast, Bacillus firmus showed the lowest efficiency for this specific dye, with a 41.42% decolorization rate. researchgate.netresearchgate.net

The underlying mechanism for this biodecolorization is enzymatic degradation. nih.govresearchgate.net Bacteria produce enzymes, such as azoreductases, laccases, and peroxidases, that can cleave the complex aromatic structures of the dyes. researchgate.netnih.gov This enzymatic action breaks down the chromophores responsible for the color, leading to decolorization and the formation of smaller intermediate compounds that can be further mineralized. nih.gov

Table 1: Biodecolourization Efficiency of Vat Black Dye by Bacterial Isolates

| Bacterial Isolate | Decolourization Potential (%) |

| Bacillus macerans | 75.04 |

| Klebsiella oxytoca | Not specified for Vat Black |

| Staphylococcus aureus | Not specified for Vat Black |

| Bacillus firmus | 41.42 |

| Data sourced from a 5-day exposure study. researchgate.netresearchgate.net |

Biosorption is a remediation process where dye molecules are removed from a solution by binding to the surface of microbial biomass. bhu.ac.inbiotech-asia.org This mechanism is distinct from biodegradation as the dye molecule is not chemically broken down but is instead physically adsorbed. bhu.ac.in The effectiveness of biosorption depends on the functional groups present on both the dye molecule and the surface of the bacterial cells. biotech-asia.org Various microorganisms, including bacteria, fungi, and algae, have been investigated for their biosorption capabilities. nih.gov This technology presents a cost-effective method for dye removal, particularly when using readily available microbial biomass as the adsorbent. jabonline.inbiotech-asia.org

Biosorption Technologies for Vat Dye Removal

Application of Biosludge in Wastewater Treatment

Biosludge, the excess biomass generated from activated sludge processes in wastewater treatment plants, has been investigated as a cost-effective adsorbent for the removal of dyes from textile effluents. cmdm.twpharmatutor.org Studies have shown that biosludge can effectively adsorb various colorants, including vat dyes. cmdm.twpharmatutor.orguni.lu The adsorption capacity of biosludge is influenced by several factors, including the type of biosludge (resting or autoclaved) and its sludge age, or solid retention time (SRT). pharmatutor.orguni.lu

In a study examining the adsorption of several vat dyes, biosludge demonstrated a significant capacity for color removal. researchgate.net The adsorption abilities of both resting (living) and autoclaved (non-living) biosludge were tested. Autoclaved biosludge generally exhibited a higher adsorption capacity compared to resting biosludge. pharmatutor.orguni.luresearchgate.net For instance, the maximum adsorption capacity for Vat Black 25 was found to be significantly higher with autoclaved biosludge. pharmatutor.orguni.lu This suggests that the cell surface of the microorganisms in the sludge plays a key role in the adsorption process, and that physical adsorption is a primary mechanism. The adsorption capacity of biosludge was also observed to increase with a longer sludge age (SRT). pharmatutor.orguni.lu

The pH of the wastewater is another critical factor. Autoclaved biosludge demonstrated its highest adsorption ability under acidic conditions (pH 3), whereas resting biosludge performed best in neutral or slightly alkaline environments. pharmatutor.orguni.lu

A study on various vat dyes provided specific maximum adsorption capacities for different biosludge types. Although this compound was not explicitly named, the data for a similar dye, Vat Black 8, can provide insights.

Table 1: Maximum Color Adsorption Capacity of Resting and Autoclaved Biosludge for Vat Dyes Data adapted from a study on various vat dyes, with Vat Black 8 used as an analogue for this compound.

| Type of Biosludge | Vat Dye | Maximum Adsorption Capacity (mg/g biosludge) |

|---|---|---|

| Resting Biosludge | Vat Black 8 | 37.75 ± 0.3 |

| Autoclaved Biosludge | Vat Black 8 | 76.26 ± 0.4 |

Adsorption Kinetics and Equilibrium Modeling

To understand the mechanism of dye removal by an adsorbent, it is essential to study the adsorption kinetics and equilibrium. Several models are used to describe these processes.

Adsorption Kinetics: The rate at which a dye is adsorbed onto a material can be described by kinetic models such as the pseudo-first-order and pseudo-second-order models. nih.govuni.luniscpr.res.in

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of unoccupied sites on the adsorbent.

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net

Studies on other vat dyes, such as Vat Green 1 and Vat Brown 16, have shown that the pseudo-second-order model often provides a better fit for the experimental data, suggesting that chemisorption is a significant part of the adsorption process. niscpr.res.inrjptonline.org For instance, the adsorption of Vat Green 1 onto nano zero-valent iron was best described by the pseudo-first-order equation, while the adsorption of Vat Brown 16 onto ZnO and Nano-ZnO particles followed a pseudo-second-order kinetic model. niscpr.res.inrjptonline.org

Adsorption Equilibrium: Adsorption isotherms describe how the adsorbate distributes between the liquid phase and the solid phase when the adsorption process reaches a state of equilibrium. worlddyevariety.com The Langmuir and Freundlich isotherm models are commonly used to analyze this equilibrium. nih.govuni.lu

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. rjptonline.org

Freundlich Isotherm: This model is empirical and describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. rjptonline.org

In the case of Vat Green 1 adsorption on nano zero-valent iron, the Freundlich isotherm provided a better fit, indicating a heterogeneous surface. nih.gov Conversely, the adsorption of Vat Brown 16 on ZnO and Nano-ZnO particles was well-described by the Langmuir model. rjptonline.orgresearchgate.net

Table 2: Common Adsorption Kinetic and Isotherm Models

| Model Type | Model Name | Description |

|---|---|---|

| Kinetics | Pseudo-First-Order | Assumes the rate of adsorption is proportional to the number of available sites. |

| Pseudo-Second-Order | Assumes the rate-limiting step is chemisorption. | |

| Equilibrium | Langmuir Isotherm | Describes monolayer adsorption on a homogeneous surface. |

| Freundlich Isotherm | Describes adsorption on a heterogeneous surface. |

Integrated Anaerobic/Aerobic Bioremediation Strategies

For complete mineralization of complex dyes like this compound, a single-stage biological treatment is often insufficient. alfa-chemistry.com Integrated anaerobic/aerobic bioremediation strategies have proven to be more effective. nih.govchem960.combioline.org.br This two-stage process leverages the capabilities of different microbial communities under different oxygen conditions.

The initial anaerobic stage is primarily for decolorization. alfa-chemistry.combioline.org.br Under anaerobic conditions, microorganisms perform a reductive cleavage of the dye's chromophoric structures, such as the azo bonds in azo dyes. alfa-chemistry.comnih.gov This process breaks down the complex dye molecule into smaller, colorless, but often still hazardous, aromatic amines. alfa-chemistry.commdpi.com

The subsequent aerobic stage is crucial for the degradation of these aromatic amines. alfa-chemistry.combioline.org.br The aerobic microorganisms utilize these amines as a source of carbon and energy, breaking them down further into less harmful compounds like carbon dioxide, water, and inorganic ions. mdpi.com This sequential treatment ensures a more complete breakdown of the dye molecule, leading to detoxification of the effluent. worlddyevariety.com

Studies on textile wastewater containing various dyes, including the azo dye Remazol Black B, have demonstrated the high efficiency of this combined approach. researchgate.netnih.gov The performance of such systems can achieve high removal efficiencies for both color and chemical oxygen demand (COD). chem960.com

Electrochemical Degradation Pathways for Vat Dyes

Electrochemical methods offer a promising alternative for the degradation of recalcitrant dyes like this compound. These techniques can be broadly classified into electrochemical oxidation and electrochemical reduction. The degradation can occur directly at the electrode surface or indirectly through the action of electrochemically generated reactive species.

Electrochemical Oxidation: In this process, pollutants are destroyed by direct electron transfer to the anode or by reaction with strong oxidizing agents generated in situ, such as hydroxyl radicals (•OH), ozone (O₃), or active chlorine species. mdpi.comscielo.org.bo The choice of anode material is critical for the efficiency of the process.

Electrochemical Reduction: This method involves the transfer of electrons to the dye molecule at the cathode, leading to the cleavage of bonds. For azo dyes, this results in the reduction of the azo linkage. For vat dyes with a violanthrone (B7798473) structure like this compound, reduction can lead to the formation of a soluble leuco form, which may be more amenable to further degradation.

Studies on the electrochemical degradation of other dyes, such as Remazol Black B and Vat Black 27, have shown that these methods can achieve high levels of color and COD removal. mdpi.comuni.lu The degradation pathways often involve the breakdown of the complex aromatic structure into smaller organic molecules. pjoes.com

Detoxification and Mineralization of Dye Degradation Products

The ultimate goal of any dye degradation process is the complete mineralization of the parent compound into non-toxic inorganic substances like CO₂, H₂O, and mineral acids, or at least its transformation into less harmful intermediates. mdpi.comscielo.org.bo

The aerobic stage in an integrated biological system is designed to mineralize these aromatic amines. alfa-chemistry.com Similarly, advanced oxidation processes, including electrochemical methods, can lead to the progressive oxidation of intermediates, eventually resulting in complete mineralization. scielo.org.boresearchgate.net The extent of mineralization is often monitored by measuring the Total Organic Carbon (TOC) of the treated effluent. researchgate.net A significant reduction in TOC indicates that the organic carbon in the dye molecule has been converted to inorganic carbon (CO₂). researchgate.net

Toxicity assays are also employed to assess the detoxification of the wastewater throughout the treatment process. pjoes.comiwaponline.com A successful degradation process will show a significant decrease in the toxicity of the effluent, ensuring that the discharged water is safe for the aquatic environment. iwaponline.com

Ecological and Toxicological Implications of Vat Dyes

Ecotoxicity Assessments on Model Organisms (e.g., Earthworms)

A study investigating the acute toxicity of three common vat dyes (blue, green, and red) on the earthworm Lumbricus terrestris revealed significant toxicity. The 24-hour filter paper contact test was used to determine the lethal concentration (LC50), which is the concentration of a substance that is lethal to 50% of the test organisms. The results indicated that the red vat dye was the most toxic to the earthworms, with an LC50 of 0.12 mg/L. nih.govoecd.orgiosrphr.orgresearchgate.net The blue vat dye had an LC50 of 0.129 mg/L, while the green vat dye was the least toxic of the three, with an LC50 of 0.3 mg/L. nih.govoecd.orgiosrphr.orgresearchgate.net The study concluded that all the tested vat dyes were highly toxic to earthworms, which are crucial bio-indicators for soil health. nih.govoecd.orgiosrphr.orgresearchgate.net

Another study on the toxicity of various textile dyes, including Vat Green 3, on the early life stages of zebrafish (Danio rerio) showed that while none of the dyes caused significant mortality, they did induce malformations. nih.govnih.gov Specifically, Vat Green 3 led to yolk sac edema in the zebrafish larvae. nih.govnih.gov These findings suggest that even if not acutely lethal, vat dyes can have significant sublethal effects on aquatic organisms, impacting their development and survival.

Presence and Impact of Heavy Metal Contaminants in Dye Formulations

A study that analyzed the heavy metal content of blue, green, and red vat dyes found significant concentrations of several metals. nih.goviosrphr.orgresearchgate.net Using atomic absorption spectrophotometry, the study detected the presence of zinc (Zn), cadmium (Cd), manganese (Mn), lead (Pb), chromium (Cr), iron (Fe), and copper (Cu) in the dye samples. nih.goviosrphr.orgresearchgate.net For instance, the concentration of chromium was highest in the red dye, which also exhibited the highest toxicity to earthworms, suggesting a potential link between heavy metal content and ecotoxicity. oecd.org

The presence of heavy metals in textile effluents is a major concern as they are non-biodegradable and can accumulate in the environment, leading to long-term contamination of soil and water. mdpi.comnih.gov These metals can be taken up by organisms and biomagnify through the food chain, posing a risk to both ecosystem health and human health. mdpi.comnih.gov While specific data on the heavy metal content of Vat Black 16 is not available, the general findings for other vat dyes indicate that this is a potential area of concern for its environmental impact. Some manufacturing processes for related dyes also mention the use of catalysts like vanadium pentoxide, which could potentially contribute to the metal content of the final product. lamedicaid.com

Carcinogenic and Mutagenic Potential of Dye Effluents and Metabolites

The potential for textile dyes and their breakdown products to cause genetic mutations or cancer is a significant toxicological concern. While some dyes themselves may be inert, their metabolites, formed through biological or chemical degradation, can be hazardous.

For this compound specifically, a Material Safety Data Sheet (MSDS) states that there is "Mutagenicity data reported" but also that it is "Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA" as a carcinogen. guidechem.comcncolorchem.com The MSDS also mentions "Possible risks of Irreversible effects," though it does not provide specific details or references to the underlying studies. guidechem.comcncolorchem.com This suggests that while there may be some evidence of mutagenic activity, it has not led to its classification as a carcinogen by major regulatory agencies.

More broadly, many synthetic dyes, particularly azo dyes, can break down to form aromatic amines, some of which are known carcinogens. cikis.studioapacsci.com Although this compound is a violanthrone-based dye and not an azo dye, the general principle that dye degradation products can be more harmful than the parent compound is a key consideration in assessing its long-term health risks. The complex chemical structure of this compound, a derivative of Dinaphtho[1,2,3-cd:3′,2′,1′-lm]perylene-5,10-dione, means that its degradation pathways and the toxicological profiles of its metabolites would need to be specifically studied to fully assess its carcinogenic and mutagenic potential. cikis.studioworlddyevariety.com

Environmental Risk Assessment Frameworks for Textile Dye Discharge

Environmental risk assessment (ERA) is a systematic process used to evaluate the potential adverse effects of human activities on the environment. For the textile industry, this involves assessing the risks associated with the discharge of dye-laden effluents into aquatic and terrestrial ecosystems.

A typical ERA for a chemical substance like a textile dye would involve several steps:

Hazard Identification: Determining the potential adverse effects of the substance. For a dye like this compound, this would involve reviewing its ecotoxicity, heavy metal content, and carcinogenic/mutagenic potential.

Dose-Response Assessment: Quantifying the relationship between the dose or concentration of the substance and the incidence of adverse effects.

Exposure Assessment: Estimating the concentration of the substance that will be present in the environment and the extent of exposure for different organisms.

Risk Characterization: Integrating the hazard, dose-response, and exposure information to estimate the probability of adverse effects occurring in the environment.

Several frameworks and models exist for conducting ERAs for chemicals. encyclopedia.pubnih.govenvironmentclearance.nic.inthehazmatacademy.co.uk However, a significant challenge in applying these frameworks to specific dyes like this compound is the lack of comprehensive and publicly available data. As highlighted in the previous sections, specific data on the ecotoxicity, heavy metal content, and mutagenicity of this compound are limited.

Future Research Directions and Sustainable Innovations in Vat Black 16 Technology

Development of Novel Eco-Friendly Synthesis Methods and Alternatives

The traditional synthesis of Vat Black 16 involves the treatment of Dinaphtho[1,2,3-cd:3′,2′,1′-lm]perylene-5,10-dione with hydroxylamine (B1172632) in concentrated sulfuric acid. idosi.org While effective, this process utilizes harsh chemicals. Future research is increasingly focused on developing greener synthesis pathways. Although specific green synthesis routes for this compound are not yet widely commercialized, research into related dyes offers a glimpse into future possibilities. For instance, patents for other black vat dyes describe methods that eliminate the need for organic solvents and incorporate the recycling of mother liquors, resulting in higher yields (up to 99%) and significantly less waste. nih.gov

A major area of innovation lies not in the initial synthesis of the dye pigment, but in its application. The conventional method for applying vat dyes requires a chemical reduction step to convert the insoluble pigment into a water-soluble leuco form. This has traditionally been accomplished using sodium dithionite (B78146) (also known as sodium hydrosulphite), a reducing agent that produces large quantities of sulfate (B86663), sulphite, and thiosulphate by-products in the effluent. mdpi.com These by-products are costly to treat and can harm aquatic ecosystems. mdpi.com

Eco-friendly alternatives to this reduction process are a primary research focus:

Alternative Reducing Agents: Research is ongoing to find biodegradable organic reducing agents and enzymatic systems that can replace sodium dithionite, further reducing the environmental impact of the dyeing process. mdpi.com

Advanced Analytical Tool Development for Comprehensive Environmental Monitoring

To ensure regulatory compliance and effectively assess the performance of treatment technologies, advanced analytical tools for monitoring this compound in the environment are crucial. Development is focused on providing more sensitive, rapid, and comprehensive analysis of the dye and its by-products in complex matrices like industrial wastewater.

Spectrophotometric Methods: UV-Visible spectrophotometry is a common and rapid technique for quantifying dye concentration in solutions. optica.orgsdc.org.uk However, the presence of insoluble dye particles can interfere with measurements by scattering light. idosi.org A significant advancement is the use of derivative spectrophotometry , which can mathematically eliminate the scattering effect, allowing for the accurate determination of the soluble leuco-vat dye concentration even in turbid solutions. idosi.org

Electrochemical Sensors: For real-time monitoring, electrochemical sensors and biosensors are being developed. wrcgroup.commdpi.com Voltammetric sensors, for example, can directly measure the concentration of the electroactive leuco form of vat dyes and reducing agents in a dyebath or effluent stream, offering advantages of high sensitivity, rapid response, and the potential for in-situ, continuous monitoring. mdpi.comenscada.com

Chromatography and Mass Spectrometry: For the highest level of selectivity and identification, hyphenated techniques are employed. Methods using Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) can separate, identify, and quantify not only the parent dye but also its various degradation products. nih.govcurtin.edu.au A specific method has been developed for the extraction and analysis of this compound from cotton fibers using CE with UV-Visible detection, which is invaluable for forensic and environmental trace analysis. kennesaw.edu

Integration of Green Chemistry Principles in Vat Dye Production and Application

The 12 Principles of Green Chemistry provide a framework for achieving sustainability in the chemical industry, and they are increasingly being integrated into the lifecycle of vat dyes. researchgate.net

Key principles being applied include:

Prevention: It is better to prevent waste than to treat or clean it up after it has been created. The shift from chemical reduction with sodium dithionite to electrochemical reduction is a prime example, as it prevents the formation of sulfate waste streams. acs.org

Safer Chemicals: Chemical products should be designed to be effective while minimizing their toxicity. This drives research into less hazardous alternative dyes and auxiliaries.

Use of Renewable Feedstocks: The use of natural reducing agents derived from plant extracts (like pineapple and carambola) or bio-flocculants like chitosan (B1678972) aligns with this principle. nih.gov

Reduce Derivatives: Unnecessary steps like blocking groups and protection/de-protection should be minimized. researchgate.net The development of one-pot synthesis methods for dyes contributes to this goal.

Design for Degradation: An emerging area of research is the design of dyes that maintain excellent fastness during use but can be broken down into innocuous substances at the end of their life.

A significant innovation integrating green chemistry is the development of methods to recycle colored textiles. Research has shown that cotton fabrics dyed with vat dyes can be dissolved in "green" solvents, such as certain ionic liquids, and spun into new, colored man-made cellulose (B213188) fibers. researchgate.net This process, a form of chemical upcycling, carries the dye over to the new product, eliminates the need for re-dyeing, and demonstrates a circular economy approach. researchgate.net

Lifecycle Assessment (LCA) of this compound Manufacturing and Usage

A Lifecycle Assessment (LCA) is a systematic methodology, standardized by ISO 14040 and 14044, used to evaluate the potential environmental impacts of a product throughout its entire life. sdc.org.ukepa.gov An LCA for a textile product dyed with this compound would consider every stage from "cradle-to-grave":

Raw Material Acquisition: The extraction and processing of raw materials for the dye itself (e.g., petroleum derivatives) and the textile fiber (e.g., cotton cultivation).

Manufacturing: The chemical synthesis of the this compound pigment, followed by the textile manufacturing processes, including the dyeing, rinsing, and finishing steps.

Use Phase: The energy and water consumed by the end-user for laundering the dyed textile product over its lifetime.

End-of-Life: The final disposal of the product, whether through landfill, incineration, or recycling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.